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molecular formula C15H11ClN2 B8783225 6-Chloro-4-phenylquinolin-2-amine

6-Chloro-4-phenylquinolin-2-amine

Cat. No. B8783225
M. Wt: 254.71 g/mol
InChI Key: ZAVHPPBSMGSTHT-UHFFFAOYSA-N
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Patent
US08106204B2

Procedure details

A suspension of 1.4 g of powdered KOH in 25 ml of anhydrous acetonitrile stirred under an argon atmosphere was heated to boiling under reflux conditions for 30 minutes and then a solution of 1.15 g of 2-amino-5-chlorobenzophenone in 5 ml of anhydrous acetonitrile was added. The mixture was boiled with a reflux condenser for 12 hours. Cooling was followed by pouring into ice, extraction with ethyl acetate, washing with water and removal of the solvent by distillation.
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH2:3][C:4]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O.C(OCC)(=O)C.[C:25](#[N:27])[CH3:26]>>[NH2:27][C:25]1[CH:26]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]2[C:4](=[CH:17][CH:16]=[C:15]([Cl:18])[CH:14]=2)[N:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
WAIT
Type
WAIT
Details
The mixture was boiled with a reflux condenser for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
WASH
Type
WASH
Details
washing with water and removal of the solvent by distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=NC2=CC=C(C=C2C(=C1)C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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